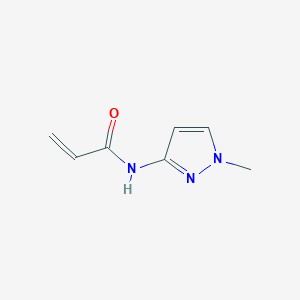

N-(1-methylpyrazol-3-yl)prop-2-enamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(1-methylpyrazol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c1-3-7(11)8-6-4-5-10(2)9-6/h3-5H,1H2,2H3,(H,8,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHQIEUZSMDSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)NC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The 1-methylpyrazol-3-amine moiety is typically synthesized via electrophilic amination. A method developed by employs primary amines reacting with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine (R1 ) as an electrophilic aminating agent. For example, 2,4,4-trimethylpentan-2-amine reacts with 2,4-pentanedione in dimethylformamide (DMF) at 85°C for 1.5 hours, yielding 3,5-dimethyl-1-(2,4,4-trimethylpentan-2-yl)-1H-pyrazole (1b ) in 38% yield. Critical parameters include:

Enamide Formation via Acylation

The prop-2-enamide group is introduced through acylation of the pyrazole amine. Patent data describes a condensation reaction between 1-methylpyrazol-3-amine and prop-2-enoyl chloride in the presence of a base. For instance, 3,3-dichloro-N-[(2-chlorothiazol-5-yl)methyl]-2-(3,5-dichlorophenyl)-N-(1-methylpyrazol-3-yl)prop-2-enamide is synthesized using a two-step protocol:

-

Chlorination : Prop-2-enoic acid is treated with thionyl chloride to generate the acyl chloride.

-

Coupling : The acyl chloride reacts with 1-methylpyrazol-3-amine in dichloromethane (DCM) with triethylamine as a base, achieving yields exceeding 60%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

DMF facilitates pyrazole synthesis but necessitates post-reaction neutralization with NaOH to remove excess reagent. In contrast, DCM simplifies purification via evaporation but requires anhydrous conditions.

Catalytic and Stoichiometric Considerations

-

Electrophilic amination : A 1:1.5 ratio of amine to R1 maximizes yield while minimizing byproducts.

-

Acylation : Triethylamine (2 equivalents) neutralizes HCl generated during enamide formation, preventing protonation of the amine.

Mechanistic Insights

Electrophilic Amination Pathway

The reaction of amines with diketones proceeds via:

Acylation Mechanism

Prop-2-enoyl chloride undergoes nucleophilic acyl substitution with the pyrazole amine, facilitated by base deprotonation. The reaction’s exothermic nature necessitates cooling to 0°C during reagent mixing.

Challenges and Mitigation Strategies

Low Yields in Pyrazole Synthesis

Yields for pyrazole derivatives rarely exceed 40% due to:

Purification Difficulties

-

Column chromatography : Required for isolating pyrazole intermediates, increasing processing time.

-

Alternative methods : Crystallization from hexane-ethyl acetate mixtures improves scalability.

Recent Advances

Q & A

Q. What are the common synthetic routes for N-(1-methylpyrazol-3-yl)prop-2-enamide, and how is purity confirmed?

- Methodological Answer : Synthesis typically involves amide bond formation between 1-methylpyrazol-3-amine and acryloyl chloride under inert conditions. Key steps include:

- Reagent Selection : Use of coupling agents (e.g., EDCI or DCC) to activate carboxylic acids.

- Solvent Optimization : Polar aprotic solvents like DMF or THF are preferred for solubility and reaction efficiency.

- Purification : Column chromatography or recrystallization to isolate the product.

- Purity Confirmation : Analytical techniques such as ¹H/¹³C NMR (to verify substituent integration), LC-MS (for molecular ion detection), and HPLC (for purity assessment ≥95%) .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign signals for the pyrazole ring (δ 7.5–8.5 ppm for aromatic protons) and acrylamide backbone (δ 6.0–6.5 ppm for vinyl protons).

- IR Spectroscopy : Confirm amide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles. SHELXL refines structural parameters, addressing disorder or twinning in crystals .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data?

- Methodological Answer :

- Refinement Tools : Use SHELXL to adjust thermal parameters and validate hydrogen bonding networks. Cross-check with DFT calculations (e.g., Gaussian or ORCA) for optimized geometries.

- Data Reconciliation : Compare experimental bond lengths (e.g., C-N: ~1.34 Å) with computational models. Address outliers by re-examizing data collection parameters (e.g., radiation wavelength, temperature) .

Q. What strategies optimize reaction yields under varying catalytic or solvent conditions?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to enhance reaction kinetics.

- Solvent Effects : Compare yields in DMSO (high polarity, slow reaction) vs. THF (moderate polarity, faster kinetics).

- In-Situ Monitoring : Use TLC or ReactIR to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How does the pyrazole ring influence reactivity in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer :

- Electronic Effects : The pyrazole’s electron-withdrawing nature directs electrophilic attacks to the β-position of the acrylamide.

- Steric Hindrance : The 1-methyl group reduces accessibility for bulky nucleophiles, favoring small reactants (e.g., methylamine).

- Experimental Validation : Conduct competitive kinetics studies with substituted pyrazoles to isolate electronic vs. steric contributions .

Q. What methodological approaches validate the compound’s mechanism in enzyme inhibition studies?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Kd) with target enzymes like kinases.

- Computational Docking : Perform AutoDock Vina simulations to predict binding poses, followed by MD simulations (e.g., GROMACS) to assess stability.

- Mutagenesis Studies : Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues for inhibition .

Q. How to address inconsistencies in biological activity data across cell lines or assay platforms?

- Methodological Answer :

- Standardization : Use IC₅₀ normalization against control compounds (e.g., staurosporine for kinase assays).

- Purity Verification : Re-analyze compound batches via HPLC-MS to rule out degradation products.

- Cell Line Profiling : Compare activity in primary vs. immortalized cells (e.g., HEK293 vs. HepG2) to assess tissue-specific effects .

Data Contradiction Analysis

Q. How to interpret conflicting results in solubility or stability studies?

- Methodological Answer :

- Solvent Systems : Test solubility in DMSO (commonly used but hygroscopic) vs. aqueous buffers (e.g., PBS at pH 7.4).

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with UPLC-MS monitoring.

- Statistical Validation : Apply ANOVA to compare batch-to-batch variability or outlier removal via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.